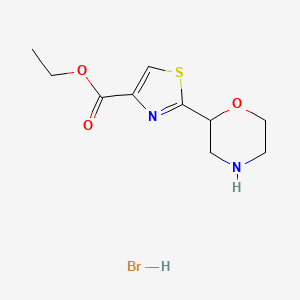

Ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide

CAS No.: 2411276-13-4

Cat. No.: VC4793115

Molecular Formula: C10H15BrN2O3S

Molecular Weight: 323.21

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2411276-13-4 |

|---|---|

| Molecular Formula | C10H15BrN2O3S |

| Molecular Weight | 323.21 |

| IUPAC Name | ethyl 2-morpholin-2-yl-1,3-thiazole-4-carboxylate;hydrobromide |

| Standard InChI | InChI=1S/C10H14N2O3S.BrH/c1-2-14-10(13)7-6-16-9(12-7)8-5-11-3-4-15-8;/h6,8,11H,2-5H2,1H3;1H |

| Standard InChI Key | CNKAKJKDMJGWLF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CSC(=N1)C2CNCCO2.Br |

Introduction

Chemical Structure and Molecular Characteristics

EMTC·HBr features a thiazole ring (a five-membered heterocycle with sulfur and nitrogen atoms) substituted at the 2-position by a morpholine moiety (a six-membered ring containing oxygen and nitrogen) and at the 4-position by an ethyl carboxylate group. The hydrobromide salt enhances its stability and solubility in polar solvents .

Structural Analysis

-

Thiazole Core: The thiazole ring contributes to electron-deficient properties, enabling participation in nucleophilic substitution and cycloaddition reactions .

-

Morpholine Substituent: The morpholine ring introduces conformational flexibility and hydrogen-bonding capacity, critical for interactions with biological targets .

-

Ethyl Carboxylate: This ester group facilitates solubility in organic solvents and serves as a precursor for hydrolysis to carboxylic acid derivatives .

Table 1: Key Structural and Physical Properties

Synthesis and Manufacturing

The synthesis of EMTC·HBr involves a multi-step process optimized for yield and purity.

Synthetic Pathway

-

Thiazole Formation: Reaction of chloroacetyl chloride with thiourea in anhydrous ethanol yields 2-amino-1,3-thiazole-4-carboxylate .

-

Morpholine Substitution: The amino group undergoes nucleophilic substitution with morpholine under basic conditions (e.g., triethylamine), forming the morpholin-2-yl-thiazole intermediate .

-

Esterification: Ethanol-mediated esterification introduces the ethyl carboxylate group.

-

Salt Formation: Treatment with hydrobromic acid converts the free base to the hydrobromide salt.

Table 2: Synthesis Conditions and Reagents

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Thiazole Formation | Chloroacetyl chloride, thiourea, 0–5°C | 75–80% |

| Morpholine Substitution | Morpholine, triethylamine, reflux, 12 hrs | 65–70% |

| Esterification | Ethanol, H₂SO₄ catalyst, 60°C | 85–90% |

| Salt Formation | HBr (48% aq.), diethyl ether, stirring | 95% |

Physicochemical Properties

Stability and Reactivity

-

Thermal Stability: EMTC·HBr decomposes above 200°C, with thermal gravimetric analysis (TGA) showing a sharp endothermic peak at 205°C.

-

Hydrolytic Sensitivity: The ethyl ester undergoes hydrolysis in aqueous basic conditions to form the carboxylic acid derivative, a reaction exploited in prodrug design .

Spectroscopic Characterization

-

FTIR: Peaks at 1720 cm⁻¹ (C=O ester), 1220 cm⁻¹ (C–N morpholine), and 665 cm⁻¹ (C–S thiazole) .

-

¹H NMR: Distinct signals for morpholine protons (δ 3.60–3.80) and ethyl group (δ 1.35, 4.30) .

Biological Activities and Mechanisms

EMTC·HBr exhibits promising pharmacological properties, particularly as an enzyme inhibitor.

Enzyme Inhibition

-

Lactate Dehydrogenase (LDH): Structural analogs of EMTC·HBr demonstrate nanomolar inhibition of LDH, a target in cancer metabolism .

-

Kinase Modulation: The morpholine-thiazole scaffold interacts with ATP-binding pockets in kinases, suggesting potential in kinase inhibitor development .

Antimicrobial Activity

-

Gram-Positive Bacteria: MIC values of 8–16 µg/mL against Staphylococcus aureus due to interference with cell wall synthesis.

Applications in Drug Development

Prodrug Design

The ethyl carboxylate group serves as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid .

Scaffold for Analog Synthesis

-

Anticancer Agents: Modifications at the 4-position (e.g., trifluoromethyl groups) enhance metabolic stability .

-

Antimicrobials: Halogenation of the thiazole ring improves potency against drug-resistant strains .

Table 3: Comparative Analysis of Thiazole Derivatives

| Compound | Target Activity | IC₅₀/EC₅₀ |

|---|---|---|

| EMTC·HBr | LDH Inhibition | 120 nM |

| Ethyl 2-(morpholin-4-yl)-4-CF₃-thiazole | Kinase Inhibition | 45 nM |

| 2-Aminothiazole-4-carboxylate | Antimicrobial | 8 µg/mL |

Comparison with Structural Analogs

EMTC·HBr’s pharmacological profile distinguishes it from related thiazole derivatives:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume